molecular formula C17H25BrO2 B15398381 11-(3-Bromophenyl)undecanoic acid CAS No. 89201-85-4

11-(3-Bromophenyl)undecanoic acid

Cat. No.: B15398381
CAS No.: 89201-85-4
M. Wt: 341.3 g/mol
InChI Key: RRXBXGUNMCRNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(3-Bromophenyl)undecanoic acid is a medium-chain fatty acid derivative featuring a brominated aromatic substituent at the terminal carbon of an undecanoic acid backbone. The compound’s structure comprises an 11-carbon aliphatic chain with a carboxylic acid group at one end and a 3-bromophenyl group at the other. The bromine atom introduces steric bulk and electron-withdrawing effects, influencing its chemical reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

89201-85-4

Molecular Formula

C17H25BrO2

Molecular Weight

341.3 g/mol

IUPAC Name

11-(3-bromophenyl)undecanoic acid

InChI

InChI=1S/C17H25BrO2/c18-16-12-9-11-15(14-16)10-7-5-3-1-2-4-6-8-13-17(19)20/h9,11-12,14H,1-8,10,13H2,(H,19,20)

InChI Key

RRXBXGUNMCRNTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCCCCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Physicochemical Properties
Substituent Group LogP (Predicted) Solubility (Water) Key Interactions
3-Bromophenyl ~5.2 Low Hydrophobic, halogen bonding
Dansylamino ~3.8 Moderate Fluorescent, polar interactions
3-Methyl-5-propylfuran ~4.5 Low π-π stacking, H-bonding
para-Fluorophenoxy ~4.0 Low Dipole interactions, lipophilic
Table 2: Comparative Binding Data
Compound Name Target Binding Affinity (Kd/∆G) Functional Role
This compound (hypothetical) FabH Estimated ∆G = −8.5 kcal/mol Potential enzyme inhibitor
DAUDA Rat liver FABP 1 µM Fluorescent probe for lipid transport
11-(3,5-Di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid Lipid membranes IC50 = 10 µM (LDL oxidation) Membrane-targeted antioxidant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.